Brorphine-d7

Description

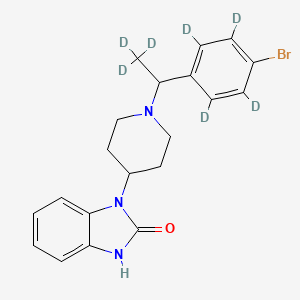

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[1-[1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25)/i1D3,6D,7D,8D,9D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOFBGYRMCBVLO-DMONGCNRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N2CCC(CC2)N3C4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])N2CCC(CC2)N3C4=CC=CC=C4NC3=O)[2H])[2H])Br)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Characterization of Brorphine-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of Brorphine-d7, a deuterated analog of the potent synthetic opioid, Brorphine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical methodologies, and metabolic profile. This compound is primarily utilized as an internal standard for the quantitative analysis of Brorphine in various biological matrices.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Brorphine, a synthetic opioid with a distinct piperidine benzimidazolone structure. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques.

| Property | Value | Source |

| Formal Name | 1-[1-[1-(4-bromophenyl-2,3,5,6-d4)ethyl-2,2,2-d3]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one | [1] |

| CAS Number | 2831715-45-6 | [1] |

| Molecular Formula | C₂₀H₁₅D₇BrN₃O | [1] |

| Formula Weight | 407.4 | [1] |

| Purity | ≥98% | [1] |

| Appearance | A crystalline solid | [1] |

| Solubility | Soluble in DMSO and Ethanol | [1] |

Synthesis

A specific, publicly available synthesis protocol for this compound is not currently documented in peer-reviewed literature. However, the synthesis of its parent compound, Brorphine, and other structurally similar opioids has been described. The synthesis of this compound would likely follow a similar synthetic route to Brorphine, incorporating deuterated starting materials to introduce the seven deuterium atoms at the specified positions. The general synthesis of related benzimidazolone opioids involves the reaction of a substituted piperidine with a benzimidazolone precursor.

Analytical Characterization

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following are detailed experimental protocols for the analysis of Brorphine, which are directly applicable for the detection and quantification of this compound, with adjustments for the mass difference.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of Brorphine and its deuterated analog.

Experimental Protocol:

-

Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent.

-

Sample Preparation:

-

Perform a liquid-liquid or solid-phase extraction of the sample (e.g., blood, urine, or tissue homogenate).

-

Evaporate the organic solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol).

-

Spike the sample with a known concentration of this compound internal standard.

-

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5MS or equivalent.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at 150 °C, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of Brorphine and this compound. A full scan mode can be used for qualitative identification.

-

Mass Range: 50-550 amu for full scan.

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS provides high-resolution mass accuracy, enabling confident identification and quantification of Brorphine and this compound, especially in complex matrices.[2]

Experimental Protocol:

-

Instrumentation: An Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.[2]

-

Sample Preparation:

-

Perform a protein precipitation or solid-phase extraction of the biological sample.

-

Evaporate the solvent and reconstitute in the mobile phase.

-

Add this compound internal standard.

-

-

LC Conditions: [2]

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

-

Mobile Phase A: 0.1% formic acid in water.[2]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over approximately 10 minutes.[2]

-

Flow Rate: 0.4 mL/min.[2]

-

Column Temperature: 40 °C.[2]

-

-

MS Conditions: [2]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

-

Capillary Voltage: 3500 V.[2]

-

Fragmentor Voltage: 175 V.[2]

-

Collision Energy: A range of collision energies (e.g., 10, 20, 40 eV) can be used for fragmentation analysis (MS/MS).[2]

-

Acquisition Mode: Targeted MS/MS for quantification or Auto MS/MS for identification.[2]

-

Mass Spectrometry Data:

While specific mass spectra for this compound are not publicly available, the expected mass shift and fragmentation patterns can be predicted based on the structure and the data available for Brorphine. The protonated molecule of Brorphine is observed at m/z 400.1019.[2] For this compound, the protonated molecule would be expected at approximately m/z 407. The fragmentation of Brorphine would likely involve cleavage of the ethyl bridge and fragmentation of the piperidine ring. The corresponding fragments for this compound would be shifted by the mass of the deuterium atoms.

Metabolism

The metabolism of Brorphine has been studied, and it is expected that this compound follows similar metabolic pathways. The primary metabolic transformations include N-dealkylation and hydroxylation of the benzimidazolone and piperidine rings. Due to the kinetic isotope effect, the rate of metabolism at the deuterated positions may be slightly slower for this compound compared to Brorphine.

Mechanism of Action and Signaling Pathway

Brorphine is a potent agonist of the µ-opioid receptor (MOR).[1] Its high affinity for this receptor is responsible for its analgesic and euphoric effects, as well as its adverse effects such as respiratory depression. The binding of Brorphine to the MOR initiates a G-protein signaling cascade.

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway activated by the binding of an opioid agonist like Brorphine to the µ-opioid receptor.

References

Brorphine-d7: A Technical Guide to its Physical, Chemical, and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Brorphine-d7, a deuterated analog of the potent synthetic opioid Brorphine. This document details available data on its analytical characterization, metabolic pathways, and the signaling cascade it initiates upon binding to the µ-opioid receptor. Experimental methodologies are outlined to support further research and development in the fields of pharmacology, toxicology, and analytical chemistry.

Physicochemical Properties

This compound is the deuterated form of Brorphine, a synthetic opioid with a piperidine benzimidazolone structure.[1] The incorporation of seven deuterium atoms increases its molecular weight, making it a valuable tool as an internal standard for the quantification of Brorphine in biological matrices using mass spectrometry.[2][3]

| Property | Value | Source |

| Formal Name | 1-[1-[1-(4-bromophenyl-2,3,5,6-d4)ethyl-2,2,2-d3]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one | [2] |

| CAS Number | 2831715-45-6 | [2] |

| Molecular Formula | C20H15BrD7N3O | [2] |

| Formula Weight | 407.4 g/mol | [2] |

| Purity | ≥99% deuterated forms (d1-d7) | [2] |

| Formulation | A 1 mg/ml solution in methanol | [2] |

| Solubility | Soluble in DMSO and Ethanol | [3] |

| Stability | ≥ 5 years | [3] |

Analytical Characterization

The detection and quantification of Brorphine and its deuterated analog are crucial for forensic and research purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed for its identification and quantification in various biological matrices.

| Parameter | Method | Matrix | Value | Source |

| Linearity Range | LC-MS/MS | Oral Fluid | 0.05 - 50 ng/mL (R2 = 0.9993) | [3] |

| Limit of Detection (LOD) | LC-MS/MS | Oral Fluid | 0.015 ng/mL | [3] |

| Limit of Quantification (LOQ) | LC-MS/MS | Oral Fluid | 0.05 ng/mL | [3] |

| Average Concentration | LC-MS/MS | Blood (Forensic Cases) | 2.5 ± 3.1 ng/mL | [4] |

| Average Concentration | LC-MS/MS | Urine (Forensic Cases) | 4.6 ± 7.6 ng/mL | [4] |

Pharmacology and Signaling Pathway

Brorphine is a potent and full agonist of the µ-opioid receptor (MOR), exhibiting a higher potency than morphine.[1][5] Like other µ-opioid agonists, its activation of the MOR is expected to produce effects such as analgesia, euphoria, and respiratory depression.[6] The signaling cascade initiated by Brorphine at the MOR involves the activation of inhibitory G proteins (Gi/o), leading to downstream cellular effects.

Caption: µ-Opioid Receptor Signaling Pathway Activated by Brorphine.

Experimental Protocols

Quantification of Brorphine in Oral Fluid by LC-MS/MS

This protocol is adapted from a validated method for the determination of Brorphine in oral fluid.[3]

Caption: Experimental Workflow for Brorphine Quantification by LC-MS/MS.

Methodology:

-

Sample Preparation:

-

Spike oral fluid samples with a known concentration of this compound as an internal standard.

-

Perform fabric phase sorptive extraction (FPSE) to isolate the analyte and internal standard from the matrix.

-

Elute the compounds from the FPSE device.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Perform chromatographic separation using a suitable C18 column and a gradient elution with mobile phases typically consisting of ammonium formate and formic acid in water and methanol.

-

Detect and quantify Brorphine and this compound using multiple reaction monitoring (MRM) in positive ionization mode.

-

In Vitro Metabolism of Brorphine

This protocol outlines a general procedure for studying the in vitro metabolism of Brorphine using human liver microsomes, based on methodologies described for Brorphine and other opioids.[4]

Methodology:

-

Incubation:

-

Prepare an incubation mixture containing pooled human liver microsomes, Brorphine, and an NADPH-regenerating system in a phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubate the mixture at 37°C for a specified time.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Cleanup:

-

Centrifuge the terminated incubation mixture to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Metabolite Identification:

Conclusion

This compound serves as an essential analytical tool for the accurate quantification of the potent synthetic opioid Brorphine. Understanding its physicochemical properties, analytical behavior, and the pharmacological actions of its non-deuterated counterpart is critical for researchers in drug development, forensic science, and toxicology. The provided experimental frameworks offer a starting point for further investigation into the complex nature of this novel psychoactive substance.

References

- 1. agilent.com [agilent.com]

- 2. Brorphine—Investigation and Quantitation of a New Potent Synthetic Opioid in Forensic Toxicology Casework Using Liquid Chromatography-Mass Spectrometry [cfsre.org]

- 3. mdpi.com [mdpi.com]

- 4. brorphine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological and metabolic characterization of the novel synthetic opioid brorphine and its detection in routine casework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]

Brorphine-d7: A Technical Guide to its Mechanism of Action as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Precision in Novel Opioid Analysis

The emergence of highly potent novel psychoactive substances (NPS), such as the synthetic opioid Brorphine, presents a significant challenge for forensic and clinical laboratories. Accurate and reliable quantification of these compounds in complex biological matrices is paramount for toxicological assessment, clinical diagnosis, and drug development research. Brorphine, a potent mu-opioid receptor agonist, requires sensitive analytical methods for its detection and quantification.[1]

This technical guide focuses on the role and mechanism of action of Brorphine-d7 as an internal standard in the quantitative analysis of Brorphine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It will provide a detailed overview of the underlying principles, a representative experimental protocol, and a discussion of the data analysis workflow.

The Core Principle: Mechanism of Action of a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. The fundamental principle lies in its chemical and physical similarity to the target analyte, Brorphine.

2.1 Physicochemical Properties and Structural Similarity

This compound is structurally identical to Brorphine, with the exception that seven hydrogen atoms have been replaced with their heavier isotope, deuterium. This subtle change in mass does not significantly alter the compound's chemical properties, such as its polarity, solubility, and ionization potential.

2.2 Co-elution and Ionization Efficiency

During chromatographic separation, this compound co-elutes with Brorphine, meaning they travel through the analytical column at the same rate and reach the mass spectrometer's ion source simultaneously. Because their chemical structures are nearly identical, they exhibit the same ionization efficiency in the ion source.

2.3 Correction for Analytical Variability

Any variations that occur during sample preparation (e.g., extraction efficiency, sample loss), injection volume, or instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively canceled out, leading to highly accurate and precise quantification.

Brorphine's Pharmacological Context: The Mu-Opioid Receptor Signaling Pathway

While this guide focuses on the analytical application of this compound, understanding the pharmacological context of Brorphine is crucial for the target audience. Brorphine exerts its potent opioid effects by acting as an agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The activation of MOR initiates two primary signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to adverse effects like respiratory depression.[2][3][4]

Experimental Protocol: A Representative LC-MS/MS Method

While a specific validated method for Brorphine using this compound is not yet widely published, the following protocol is a representative example based on established methodologies for the analysis of novel synthetic opioids in biological matrices.[5][6]

4.1 Materials and Reagents

-

Brorphine analytical standard

-

This compound internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Drug-free human plasma/blood for calibration and quality control samples

4.2 Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of plasma or whole blood, add 20 µL of a 100 ng/mL this compound internal standard solution.

-

Protein Precipitation: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove interfering substances.

-

Elution: Elute the analytes with 2 mL of a 5% ammonium hydroxide in methanol solution.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

4.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

4.4 Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Brorphine | 400.1 | 165.1 | 35 |

| Brorphine | 400.1 | 121.1 | 45 |

| This compound | 407.1 | 165.1 | 35 |

| This compound | 407.1 | 121.1 | 45 |

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Data Presentation and Analysis

5.1 Calibration Curve and Linearity

A calibration curve is constructed by analyzing a series of calibration standards of known Brorphine concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL) spiked with a constant concentration of this compound. The ratio of the peak area of Brorphine to the peak area of this compound is plotted against the concentration of Brorphine. A linear regression analysis is performed, and a high coefficient of determination (R² > 0.99) indicates a good fit.

5.2 Quantitative Data Summary

The following table presents typical validation parameters for the analysis of novel synthetic opioids using LC-MS/MS with a deuterated internal standard.[5][7][8][9] Please note that these are representative values, and specific performance will vary depending on the laboratory, instrumentation, and matrix.

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of Brorphine using this compound as an internal standard.

References

- 1. Brorphine-Investigation and quantitation of a new potent synthetic opioid in forensic toxicology casework using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Analysis of over 250 novel synthetic opioids and xylazine by LC-MS-MS in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Analysis of Novel Synthetic Opioids, Morphine, and Buprenorphine in Oral Fluid by LC-MS/MS | Office of Justice Programs [ojp.gov]

- 8. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate of Brorphine-d7: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Introduction

Brorphine is a potent synthetic opioid with a novel chemical structure that has emerged on the new psychoactive substances (NPS) market. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. This technical guide provides an in-depth overview of the in-vitro metabolic fate of Brorphine, with a focus on its deuterated analog, Brorphine-d7. The primary metabolic pathways involve Phase I reactions, specifically N-dealkylation and hydroxylation, which have been identified through studies utilizing human liver microsomes. This document summarizes the available data, presents detailed experimental protocols for in-vitro studies, and provides visualizations of the metabolic pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes findings from studies on the non-deuterated parent compound to provide a comprehensive resource. The deuterium labeling in this compound is not expected to alter the primary metabolic pathways, although it may influence the rate of metabolism.

Data Presentation: In-Vitro Metabolites of Brorphine

| Metabolite Class | Metabolic Reaction | Presumed Structure of this compound Metabolite |

| Hydroxy-Brorphine-d7 | Hydroxylation | Addition of a hydroxyl group (-OH) to the this compound molecule. The main in-vitro metabolite is formed through hydroxylation.[1] |

| Nor-Brorphine-d7 | N-dealkylation | Removal of the ethyl-4-bromophenyl group from the piperidine nitrogen of this compound. |

Experimental Protocols

The following protocols are based on established methodologies for in-vitro drug metabolism studies using human liver microsomes and analytical parameters reported in the literature for Brorphine analysis.[2][3]

In-Vitro Incubation with Human Liver Microsomes (HLM)

This protocol describes the incubation of this compound with pooled human liver microsomes to generate metabolites.

Materials:

-

This compound solution (e.g., 1 mg/mL in methanol)

-

Pooled Human Liver Microsomes (pHLM), protein concentration of 20 mg/mL

-

0.5 M Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN), ice-cold

-

Purified water

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a working solution of this compound (e.g., 100 µM) by diluting the stock solution in phosphate buffer.

-

In a microcentrifuge tube, combine the following in order:

-

Potassium phosphate buffer (0.5 M, pH 7.4)

-

Pooled Human Liver Microsomes (to a final protein concentration of 0.5-1.0 mg/mL)

-

This compound working solution (to a final concentration of 1-10 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

-

Incubate for a specified time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for LC-QTOF-MS analysis.

LC-QTOF-MS Analysis of Metabolites

This protocol outlines the parameters for the analysis of this compound and its metabolites using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry.[3]

Instrumentation:

-

Agilent Technologies 6230 LC-TOF-MS or similar[3]

Chromatographic Conditions:

-

Column: Zorbax Eclipse Plus C18 Rapid Resolution HT (3x100mm, 1.8µm)[3]

-

Mobile Phase A: 5 mM Ammonium formate with 0.05% formic acid in water[3]

-

Mobile Phase B: Acetonitrile with 0.05% formic acid

-

Gradient:

-

Initial: 95% A / 5% B

-

Ramp to 3% A / 97% B over 7.25 minutes

-

Return to 95% A / 5% B at 8.25 minutes[3]

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL[3]

-

Autosampler Temperature: 15 °C[3]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MS Scan Range: 100 - 1000 Da[3]

-

Ion-Spray Voltage: 5500 V

-

Ion-Source Temperature: 550 °C

-

Gas 1 (Nitrogen): 55 psi

-

Gas 2 (Nitrogen): 55 psi

-

Curtain Gas (Nitrogen): 55 psi

Mandatory Visualizations

Experimental Workflow

References

An In-Depth Technical Guide to the Interpretation and Application of Brorphine-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Brorphine-d7, focusing on the interpretation of its Certificate of Analysis (CoA) and its application in quantitative analytical methods. Brorphine is a potent novel synthetic opioid that acts as a full agonist at the µ-opioid receptor.[1][2][3] this compound is its deuterated isotopologue, designed for use as an internal standard in mass spectrometry-based analytical techniques to ensure accurate and precise quantification of Brorphine in biological and forensic samples.[4]

Interpreting the Certificate of Analysis (CoA)

A Certificate of Analysis for a reference standard like this compound is a critical document that guarantees its identity, purity, and quality. While a specific CoA is not publicly available, this section outlines the typical data presented and its interpretation for research applications.

Product Identification and Properties

This section of the CoA provides fundamental information about the compound.

| Parameter | Value | Significance for the Researcher |

| Product Name | This compound | The common name for the deuterated analog of Brorphine. |

| Item Number | 31566 (Example from Cayman Chemical)[4] | A unique identifier for ordering and batch tracking. |

| CAS Number | 2831715-45-6[4] | The unique Chemical Abstracts Service registry number, ensuring unambiguous identification. |

| Chemical Name | 1-[1-[1-(4-bromophenyl-2,3,5,6-d4)ethyl-2,2,2-d3]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one[4] | The systematic name describing the precise molecular structure and location of deuterium atoms. |

| Molecular Formula | C₂₀H₁₅D₇BrN₃O[4] | Confirms the elemental composition, including the seven deuterium atoms. |

| Molecular Weight | 407.4 g/mol [4] | Essential for preparing solutions of known molarity and for mass spectrometry settings. |

| Storage | -20°C | Recommended temperature to ensure long-term stability and prevent degradation. |

| Stability | ≥ 5 years (Example from Cayman Chemical)[4] | Indicates the shelf-life under proper storage conditions. |

Analytical Data and Quality Control

This section details the results of quality control tests performed on the specific batch of the reference standard. The data presented here is hypothetical but representative of a typical CoA.

| Analytical Test | Specification | Hypothetical Result | Interpretation for the Researcher |

| Purity (LC-MS) | ≥98% | 99.5% | Indicates that 99.5% of the material is this compound, ensuring minimal interference from impurities in the analytical assay. |

| Deuterated Incorporation | ≥99% d₁-d₇ forms[4] | 99.8% | Confirms the high isotopic enrichment. This is critical to prevent isotopic crosstalk with the non-deuterated Brorphine analyte. |

| Identity (¹H-NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance spectroscopy confirms the molecular structure and the positions of the deuterium labels. |

| Identity (Mass Spec) | Conforms to structure | Conforms | Mass spectrometry confirms the correct mass-to-charge ratio (m/z) for the deuterated molecule, verifying its identity. |

| Solution Concentration | 100 µg/mL | 101.2 µg/mL | Provides the precise concentration of the supplied solution, which is crucial for accurate preparation of calibration curves and controls. |

Experimental Protocols and Workflows

This compound is primarily used as an internal standard for the quantification of Brorphine in complex matrices like blood, urine, or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5]

General Protocol for Brorphine Quantification in Blood

-

Sample Preparation:

-

Pipette 1 mL of whole blood into a centrifuge tube.

-

Add a known concentration of this compound internal standard solution.

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

-

Alternatively, perform Solid Phase Extraction (SPE) for cleaner samples. The supernatant is evaporated and reconstituted in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatographic Separation: Use a C18 analytical column to separate Brorphine from other matrix components.

-

Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Brorphine and this compound.

-

-

Data Analysis:

-

Calculate the peak area ratio of the Brorphine analyte to the this compound internal standard.

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of Brorphine in the unknown sample by interpolating its peak area ratio from the calibration curve.

-

Experimental Workflow Diagram

References

- 1. m.youtube.com [m.youtube.com]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Brorphine—Investigation and Quantitation of a New Potent Synthetic Opioid in Forensic Toxicology Casework Using Liquid Chromatography-Mass Spectrometry [cfsre.org]

Technical Guide on the Commercial Availability and Sourcing of Brorphine-d7 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brorphine is a potent piperidine-based synthetic opioid that has been identified as a novel psychoactive substance (NPS) on the illicit drug market.[1][2][3] As a full agonist at the µ-opioid receptor, its emergence has necessitated the development of robust analytical methods for its detection and quantification in forensic and clinical settings.[1][4] Brorphine-d7 is the deuterated isotopic analog of brorphine. It serves as an essential internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in toxicological testing.[5] This guide provides an in-depth overview of the commercial availability of this compound, its application in analytical protocols, and the relevant pharmacology of brorphine.

Commercial Availability and Sourcing

This compound is available for research and forensic use from specialized chemical suppliers. Due to its classification as a Schedule I controlled substance in the United States, its acquisition is subject to stringent regulatory requirements.[1][5]

Known Suppliers

One of the primary commercial sources for this compound is Cayman Chemical. It is supplied as an analytical reference standard intended for use as an internal standard.[5]

Technical Specifications

The following table summarizes the technical data for this compound as provided by commercial suppliers.

| Parameter | Value |

| Formal Name | 1-[1-[1-(4-bromophenyl-2,3,5,6-d4)ethyl-2,2,2-d3]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one |

| CAS Number | 2831715-45-6 |

| Molecular Formula | C₂₀H₁₅D₇BrN₃O |

| Formula Weight | 407.4 |

| Purity | ≥99% deuterated forms (d₁-d₇) |

| Formulation | A solution in methanol |

| Solubility | Soluble in DMSO and Ethanol |

| Storage | -20°C |

| Stability | ≥ 5 years |

Data sourced from Cayman Chemical.[5]

Application in Analytical Methods

The principal application of this compound is as an internal standard in mass spectrometry-based methods to quantify brorphine in biological matrices.

Experimental Protocol: Quantification of Brorphine in Biological Samples using LC-MS/MS

The following is a generalized protocol based on methodologies described in forensic literature for the analysis of novel synthetic opioids.[4][6]

-

Sample Preparation:

-

To a 1 mL blood or urine sample, add a known concentration of this compound internal standard.

-

Perform protein precipitation, typically with acetonitrile.

-

Vortex and centrifuge the sample.

-

The supernatant can be further purified using solid-phase extraction (SPE) or directly diluted for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of ammonium formate and formic acid in water and acetonitrile.

-

Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both brorphine and this compound.

-

-

Quantification:

-

A calibration curve is constructed by analyzing standards of known brorphine concentrations with a constant amount of this compound.

-

The ratio of the peak area of brorphine to the peak area of this compound is plotted against the concentration of the calibrators.

-

The concentration of brorphine in the unknown sample is determined from this calibration curve.

-

Experimental Workflow

Caption: Workflow for Brorphine quantification using this compound.

Quantitative Data from Forensic Casework

The following table summarizes brorphine concentrations found in authentic forensic cases.

| Biological Matrix | Average Concentration (ng/mL) | Median (ng/mL) | Range (ng/mL) |

| Blood | 2.5 ± 3.1 | 1.1 | 0.1–10 |

| Urine | 4.6 ± 7.6 | 1.6 | 0.2–23 |

Data from a study of 20 forensic cases.[6]

Pharmacology of Brorphine

Understanding the pharmacology of brorphine is crucial for interpreting toxicological findings. Brorphine is a potent full agonist at the µ-opioid receptor (MOR) and a partial agonist at the kappa-opioid receptor (KOR).[7]

Mechanism of Action and Signaling Pathway

Activation of the µ-opioid receptor by brorphine initiates two primary intracellular signaling pathways:

-

G-protein Pathway: This pathway is associated with the desired analgesic effects of opioids.[7]

-

β-arrestin Pathway: Recruitment of β-arrestin is linked to the adverse effects of opioids, such as respiratory depression and constipation.[7]

Brorphine was initially investigated with the aim of finding biased agonists that preferentially activate the G-protein pathway over the β-arrestin pathway, which could lead to safer analgesics.[3]

Caption: Brorphine's µ-opioid receptor signaling pathways.

Metabolism of Brorphine

Metabolism studies are critical for identifying appropriate biomarkers of exposure. In vitro and in vivo studies have identified the primary metabolic pathways for brorphine.

Metabolic Pathways

The main metabolic transformations of brorphine include:

In vitro assays have identified six phase 1 metabolites, while in vivo investigations have found 11 metabolites in urine.[7]

Caption: Primary metabolic pathways of Brorphine.

References

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. youtube.com [youtube.com]

- 3. Brorphine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Brorphine—Investigation and Quantitation of a New Potent Synthetic Opioid in Forensic Toxicology Casework Using Liquid Chromatography-Mass Spectrometry [cfsre.org]

- 7. youtube.com [youtube.com]

Navigating the Regulatory Landscape and Research Applications of Brorphine-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brorphine, a potent synthetic opioid, has garnered significant attention within the scientific and regulatory communities. Its unique pharmacological profile as a G-protein biased agonist at the µ-opioid receptor initially suggested potential as a safer analgesic with reduced side effects. However, its high potential for abuse led to strict regulatory controls. This technical guide provides an in-depth overview of the regulatory status of Brorphine and its deuterated analog, Brorphine-d7, with a focus on their applications in research. It also details key experimental protocols for studying such compounds and outlines the primary signaling pathways involved.

Regulatory Status

The regulatory landscape for Brorphine and its analogs is stringent, reflecting its pharmacological properties and abuse potential.

-

Brorphine: In the United States, the Drug Enforcement Administration (DEA) has permanently placed brorphine in Schedule I of the Controlled Substances Act as of April 5, 2023.[1][2][3] This classification indicates a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.[4] The World Health Organization (WHO) has also recommended its placement in Schedule I of the Single Convention on Narcotic Drugs.[2]

-

This compound: As an isotopic analog of a Schedule I substance, this compound is also classified as a Schedule I controlled substance in the United States.[5][6] However, for the purposes of research and forensic analysis, it is often available as a DEA exempt preparation .[5] This exemption, governed by 21 CFR § 1308.23, allows legitimate scientific study without requiring the extensive licensing typically associated with Schedule I compounds.[1] Researchers wishing to obtain this compound must do so from a DEA-licensed supplier who will provide the compound in a solution at a specific concentration, meeting the requirements for an exempt chemical preparation.

A summary of the regulatory status is provided in the table below.

| Compound | US DEA Schedule | International Status (WHO Recommendation) | Availability for Research |

| Brorphine | Schedule I | Schedule I | Highly Restricted |

| This compound | Schedule I | Not explicitly mentioned, but falls under analog regulations | Available as a DEA exempt preparation |

Physicochemical and Pharmacological Data

Brorphine is a potent agonist of the µ-opioid receptor.[7][8] The following table summarizes key in vitro pharmacological data for Brorphine and comparator opioids. It is important to note that values can vary between different studies and experimental conditions.

| Compound | µ-Opioid Receptor Binding Affinity (Ki, nM) | G-Protein Activation (EC50, nM) | β-Arrestin 2 Recruitment (EC50, nM) |

| Brorphine | ~1.1 | ~4.8 | ~182 |

| Morphine | 1.2 - 19.8[6][9] | Varies | Varies |

| Fentanyl | ~1.5[10] | Varies | Varies |

| DAMGO (reference agonist) | ~1.3[11] | Varies | Varies |

Note: Data for Brorphine is primarily from early studies and may be subject to revision. The significant difference between G-protein activation and β-arrestin recruitment EC50 values initially suggested a strong G-protein bias. However, more recent research has questioned the extent of this bias.[12]

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the study of novel opioids like Brorphine.

µ-Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of a test compound (e.g., Brorphine) to the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells)

-

Radioligand: [³H]DAMGO (a selective µ-opioid agonist)

-

Test compound (Brorphine)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in incubation buffer to a final concentration of 10-20 µg of protein per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total binding wells: Radioligand and incubation buffer.

-

Non-specific binding wells: Radioligand, incubation buffer, and a high concentration of a non-radiolabeled µ-opioid agonist (e.g., 10 µM DAMGO).

-

Competition wells: Radioligand, incubation buffer, and varying concentrations of the test compound (Brorphine).

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (G-Protein Activation)

This functional assay measures the ability of an agonist to activate G-proteins coupled to the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog)

-

GDP (Guanosine diphosphate)

-

Test compound (Brorphine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the binding assay.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Basal binding wells: Membranes, [³⁵S]GTPγS, GDP, and assay buffer.

-

Stimulated wells: Membranes, [³⁵S]GTPγS, GDP, assay buffer, and varying concentrations of the test compound.

-

Non-specific binding wells: Membranes, GDP, assay buffer, and a high concentration of unlabeled GTPγS.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Harvesting and Counting: Terminate the reaction and measure radioactivity as described in the binding assay.

-

Data Analysis: Calculate the net agonist-stimulated binding by subtracting the basal binding from the stimulated binding. Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values from the resulting dose-response curve.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the activated µ-opioid receptor, a key step in receptor desensitization and an indicator of a separate signaling pathway.

Materials:

-

Cells co-expressing the µ-opioid receptor fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment of β-galactosidase.

-

Test compound (Brorphine)

-

Cell plating reagent

-

Detection reagent (containing chemiluminescent substrate)

-

Luminometer

Procedure:

-

Cell Plating: Seed the engineered cells in a 96-well or 384-well plate and incubate overnight.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C.

-

Detection: Add the detection reagent to each well and incubate at room temperature for 60 minutes.

-

Measurement: Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration. Determine the EC50 and Emax values from the dose-response curve.

Visualizing Key Pathways and Workflows

µ-Opioid Receptor Signaling Pathway

The following diagram illustrates the two primary signaling cascades initiated by the activation of the µ-opioid receptor.

Caption: µ-Opioid Receptor Signaling Pathways.

Experimental and Regulatory Workflow for this compound Research

This diagram outlines the logical progression from regulatory compliance to experimental analysis for a researcher working with this compound.

Caption: Regulatory and Experimental Workflow.

Synthesis of this compound

The synthesis of deuterated analogs like this compound is a specialized process aimed at introducing deuterium atoms at specific, metabolically stable positions. This is typically achieved by using deuterated starting materials or reagents in the synthetic pathway. For this compound, the deuterium atoms are strategically placed on the 4-bromophenyl ring and the ethyl group. This strategic labeling is crucial for its use as an internal standard in mass spectrometry, as it ensures that the deuterated analog co-elutes with the unlabeled analyte but is distinguishable by its higher mass-to-charge ratio, without significantly altering its chemical properties. The synthesis generally involves multi-step organic chemistry procedures, which may include nucleophilic substitution and other standard reactions to build the molecule with the incorporated deuterium atoms.[13]

Analytical Characterization

The identification and quantification of Brorphine and this compound in biological matrices are predominantly performed using hyphenated chromatographic and mass spectrometric techniques.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for the quantification of Brorphine in samples such as blood, urine, and oral fluid.[14][15] The use of this compound as an internal standard is critical for accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the identification of Brorphine, typically after a derivatization step to improve its volatility and chromatographic properties.[16]

Conclusion

This compound serves as an essential tool for the scientific community, enabling precise and accurate quantification of Brorphine in research and forensic settings. While both compounds are under strict regulatory control as Schedule I substances, the availability of this compound as a DEA exempt preparation facilitates its use in legitimate scientific inquiry. A thorough understanding of its regulatory status, coupled with robust experimental protocols, is paramount for researchers in the fields of pharmacology, toxicology, and drug development. The methodologies and data presented in this guide provide a foundational resource for professionals working with this and other novel synthetic opioids.

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. US20090082383A1 - Deuterium-enriched buprenorphine - Google Patents [patents.google.com]

- 5. Opioids | National Institute on Drug Abuse (NIDA) [nida.nih.gov]

- 6. Chapter - Development of Analytical Methods for Analysis of Drugs of Abuse in Biological Fluids using Design of Experiments and Response Surface Methodology | Bentham Science [benthamscience.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Differential activation of G-proteins by μ-opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. m.youtube.com [m.youtube.com]

- 12. ww2.uthscsa.edu [ww2.uthscsa.edu]

- 13. researchgate.net [researchgate.net]

- 14. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 15. Pay.gov [pay.gov]

- 16. DEA Diversion Control Division | Home [deadiversion.usdoj.gov]

Methodological & Application

Application Note: Quantification of Brorphine in Human Plasma using LC-MS/MS with Brorphine-d7 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Brorphine, a potent synthetic opioid, in human plasma. The method utilizes Brorphine-d7 as a stable isotope-labeled internal standard to ensure accuracy and precision. Sample preparation is performed using a straightforward protein precipitation protocol. Chromatographic separation is achieved on a C18 column with a gradient elution, and detection is carried out on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for use in clinical and forensic toxicology, as well as in pharmacological research involving Brorphine.

Introduction

Brorphine is a novel synthetic opioid with a chemical structure distinct from fentanyl and its analogs, yet it exhibits potent agonism at the µ-opioid receptor. Its emergence on the illicit drug market has necessitated the development of reliable analytical methods for its detection and quantification in biological matrices. LC-MS/MS is the preferred technique for such analyses due to its high sensitivity and specificity. The use of a deuterated internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of quantitative results.

Experimental

Materials and Reagents

-

Brorphine and this compound standards were obtained from a certified reference material provider.

-

LC-MS/MS grade acetonitrile, methanol, and formic acid were used.

-

Human plasma was sourced from a reputable supplier.

Standard and Quality Control Sample Preparation

Stock solutions of Brorphine and this compound were prepared in methanol. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the Brorphine stock solution into blank human plasma. A working solution of the internal standard (this compound) was also prepared in methanol.

Sample Preparation Protocol

A simple and efficient protein precipitation method was employed for sample preparation:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate for 2 minutes. |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

MRM Transitions

The following MRM transitions were used for the quantification and confirmation of Brorphine and this compound. The transitions for Brorphine are based on published data, while the transitions for this compound are proposed based on its structure and may require optimization.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Note |

| Brorphine | 400.1 | 218.2 | 35 | 100 | Quantifier |

| 400.1 | 121.1 | 45 | 50 | Qualifier | |

| This compound | 407.1 | 225.2 | 35 | 100 | Proposed Quantifier |

| 407.1 | 121.1 | 45 | 50 | Proposed Qualifier |

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity (limit of detection and quantification), precision, accuracy, and matrix effect. The following tables summarize the expected performance characteristics based on similar validated methods for synthetic opioids.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | 0.3 | < 15 | < 15 | 85 - 115 |

| Mid QC | 5 | < 10 | < 10 | 90 - 110 |

| High QC | 80 | < 10 | < 10 | 90 - 110 |

Visualizations

Experimental Workflow

Quantitative Analysis of Brorphine in Whole Blood Using Brorphine-d7 as an Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brorphine is a potent synthetic opioid that has emerged as a novel psychoactive substance, posing a significant challenge to public health and safety. Accurate and reliable quantification of Brorphine in biological matrices such as whole blood is crucial for forensic toxicology, clinical diagnostics, and pharmacological research. This application note details a robust and sensitive method for the quantitative analysis of Brorphine in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Brorphine-d7 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is critical for correcting matrix effects and variabilities in sample preparation and instrument response, ensuring high accuracy and precision.

Experimental Protocols

This section outlines the detailed methodologies for the quantification of Brorphine in whole blood, including sample preparation, LC-MS/MS analysis, and method validation.

Materials and Reagents

-

Brorphine analytical standard

-

This compound internal standard[1]

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium formate

-

Human whole blood (drug-free)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Sample Preparation

Two common and effective methods for extracting Brorphine from whole blood are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

2.2.1. Solid-Phase Extraction (SPE) Protocol

-

Sample Pre-treatment: To 1 mL of whole blood, add 20 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity). Vortex to mix. Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex again.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of 0.1 M phosphate buffer (pH 6.0).

-

Sample Loading: Load the pre-treated blood sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and finally 3 mL of methanol to remove interferences. Dry the cartridge under vacuum or nitrogen for 5 minutes.

-

Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

2.2.2. Liquid-Liquid Extraction (LLE) Protocol

-

Sample Pre-treatment: To 1 mL of whole blood, add 20 µL of this compound internal standard solution. Vortex to mix. Add 1 mL of saturated sodium borate buffer (pH 9.0).

-

Extraction: Add 5 mL of n-butyl chloride, cap the tube, and gently rock or rotate for 15-20 minutes.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition. Vortex thoroughly.

LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for column re-equilibration. The flow rate is typically in the range of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Brorphine and this compound need to be optimized on the specific mass spectrometer used.

Table 1: Hypothetical MRM Transitions for Brorphine and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Brorphine | 400.1 | 155.1 | 234.1 | To be optimized |

| This compound | 407.1 | 162.1 | 234.1 | To be optimized |

Data Presentation and Method Validation

A comprehensive validation of the method should be performed according to established guidelines (e.g., FDA, SWGTOX). The following tables summarize the expected quantitative data from a validated method.

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |

| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LOQ) |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) for intra- and inter-day precision |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Ion suppression or enhancement should be minimized and compensated by the IS |

| Stability | Analyte should be stable under various storage and processing conditions |

Table 3: Example Quantitative Validation Data

| Parameter | Brorphine |

| Linear Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantitation (LOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | |

| Low QC (0.3 ng/mL) | -5.2% |

| Mid QC (5 ng/mL) | 2.8% |

| High QC (40 ng/mL) | -1.5% |

| Precision (% RSD) | |

| Intra-day | |

| Low QC (0.3 ng/mL) | 6.8% |

| Mid QC (5 ng/mL) | 4.1% |

| High QC (40 ng/mL) | 3.5% |

| Inter-day | |

| Low QC (0.3 ng/mL) | 8.2% |

| Mid QC (5 ng/mL) | 5.5% |

| High QC (40 ng/mL) | 4.8% |

| Recovery | |

| SPE | 85 ± 5% |

| LLE | 78 ± 7% |

| Matrix Effect | < 15% (compensated by this compound) |

Visualizations

Caption: Experimental workflow for Brorphine quantification.

Caption: Solid-Phase Extraction (SPE) protocol overview.

Caption: Liquid-Liquid Extraction (LLE) protocol overview.

References

GC-MS Method for the Quantification of Brorphine using Brorphine-d7 as an Internal Standard

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of the novel synthetic opioid Brorphine in biological matrices using gas chromatography-mass spectrometry (GC-MS) with Brorphine-d7 as an internal standard. The protocol provides detailed procedures for sample preparation, instrument parameters, and data analysis. This method is suitable for use in forensic toxicology, clinical research, and drug development settings.

Introduction

Brorphine is a potent synthetic opioid with a growing presence in the illicit drug market. Its analysis is crucial for forensic investigations and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of drugs of abuse due to its high sensitivity and specificity. The use of a deuterated internal standard, such as this compound, is essential for accurate quantification as it compensates for variations in sample preparation and instrument response. This document provides a comprehensive protocol for the development and validation of a GC-MS method for Brorphine analysis.

Experimental Protocols

Materials and Reagents

-

Brorphine standard (Cayman Chemical or equivalent)

-

This compound internal standard (Cayman Chemical or equivalent)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Deionized water

-

Biological matrix (e.g., blood, urine, plasma)

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of Brorphine from biological matrices.

-

Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma, urine), add 10 µL of the this compound internal standard solution (1 µg/mL in methanol). Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

-

Elution: Elute the analyte and internal standard with 3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of methanol for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of Brorphine.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Column | DB-200 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Retention Time

Based on published data, the expected retention time for Brorphine on a DB-200 column is approximately 24.9 minutes . The retention time of this compound is expected to be very similar.

Mass Spectrometry Data

The following table summarizes the proposed ions for Selected Ion Monitoring (SIM) analysis of Brorphine and this compound. The ions for Brorphine are based on its known electron ionization mass spectrum. The ions for this compound are predicted based on the fragmentation pattern of Brorphine and the location of the deuterium labels. It is critical to confirm the fragmentation pattern of this compound by analyzing the pure standard before performing quantitative analysis.

| Compound | Function | SIM Ion (m/z) |

| Brorphine | Quantifier | 183 |

| Brorphine | Qualifier | 211 |

| Brorphine | Qualifier | 400/402 |

| This compound | Quantifier (Predicted) | 190 |

| This compound | Qualifier (Predicted) | 218 |

| This compound | Qualifier (Predicted) | 407/409 |

Method Validation

For quantitative analysis, the method should be validated according to established guidelines (e.g., FDA, SWGTOX). The validation should assess the following parameters:

-

Linearity: A calibration curve should be prepared with at least five concentration levels. The coefficient of determination (r²) should be ≥ 0.99.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

-

Precision and Accuracy: Intra- and inter-day precision and accuracy should be evaluated at low, medium, and high concentrations. The coefficient of variation (%CV) for precision should be ≤ 15% (≤ 20% at the LOQ), and the accuracy should be within 85-115% (80-120% at the LOQ).

-

Selectivity: The method's selectivity should be assessed by analyzing blank matrix samples to ensure no interferences are observed at the retention times of the analyte and internal standard.

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte should be evaluated.

-

Stability: The stability of Brorphine in the biological matrix under different storage conditions should be assessed.

Visualizations

Experimental Workflow

Caption: GC-MS analysis workflow for Brorphine.

Logical Relationship for Quantification

Caption: Quantification logic using an internal standard.

Application Notes and Protocols for the Quantification of Brorphine-d7 in Urine and Oral Fluid Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Brorphine in urine and oral fluid samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of Brorphine-d7 as an internal standard is incorporated for accurate and precise quantification.

Introduction

Brorphine is a potent synthetic opioid with a growing presence in the illicit drug market, leading to a significant number of overdose incidents.[1][2][3] Accurate and sensitive analytical methods are crucial for its detection and quantification in biological matrices for clinical and forensic toxicology. Oral fluid and urine are common specimens for monitoring drug exposure.[1][2][4] Oral fluid analysis is indicative of recent drug use, while urine provides a longer detection window.[4] This document outlines validated methodologies for the quantification of Brorphine using this compound as an internal standard to ensure the reliability of the results.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters for the analytical methods described herein.

Table 1: Quantitative Performance for Brorphine in Oral Fluid

| Parameter | Value |

| Linearity Range | 0.05 - 50 ng/mL (R² = 0.9993)[1][2] |

| Limit of Detection (LOD) | 0.015 ng/mL[1][2] |

| Limit of Quantification (LOQ) | 0.05 ng/mL[1][2] |

| Bias | 12.0 - 16.8%[1][2] |

| Intra-day Precision (RSD) | 6.4 - 9.9%[1][2] |

| Inter-day Precision (RSD) | 6.4 - 9.9%[1][2] |

| Accuracy (Recovery) | 65 - 75%[1][2] |

| Post-preparative Stability | >95%[1][2] |

Table 2: Expected Quantitative Performance for Brorphine in Urine (Adapted from similar opioid assays)

| Parameter | Expected Value |

| Linearity Range | 2 - 1000 ng/mL |

| Limit of Quantification (LOQ) | ~2 ng/mL |

| Intra-assay Precision (RSD) | < 15% |

| Inter-assay Precision (RSD) | < 15% |

| Accuracy | 85 - 115% |

Experimental Protocols

Protocol 1: Quantification of Brorphine in Oral Fluid using Fabric Phase Sorptive Extraction (FPSE) and LC-MS/MS

This protocol is adapted from a validated method for Brorphine quantification in oral fluid.[1][2][3]

1. Materials and Reagents

-

Brorphine and this compound standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Deionized water

-

Drug-free oral fluid

-

Fabric Phase Sorptive Extraction (FPSE) media with polyethylene glycol (PEG 300) coating

2. Standard and Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Brorphine and this compound in methanol.

-

Working Standards: Prepare working standard solutions by diluting the stock solutions in methanol.

-

Calibrators and Quality Controls (QCs): Spike drug-free oral fluid with appropriate volumes of the working standards to prepare calibrators at concentrations of 0.05, 0.25, 1, 5, 10, 25, and 50 ng/mL.[5] Prepare QC samples at low, medium, and high concentrations.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol.

-

Sample Preparation:

-

To 1 mL of oral fluid sample, calibrator, or QC, add the internal standard (this compound).

-

Add acetonitrile for protein precipitation and centrifuge.[5]

-

Transfer the supernatant to a clean tube.

-

3. Fabric Phase Sorptive Extraction (FPSE)

- Immerse the FPSE media into the supernatant from the previous step.

- Agitate for 30 minutes for extraction.[5]

- Remove the FPSE media and wash with deionized water.

- Dry the FPSE media.

- Elute the analytes from the FPSE media with 150 µL of methanol by vortexing for 10 minutes.[5]

- Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

LC System: Dionex UHPLC system or equivalent.[5]

-

Column: Accupore C18, 2.6 µm, 50 × 3 mm, or equivalent.[5]

-

Mobile Phase A: 10 mM Ammonium acetate and 0.1% formic acid in water.[5]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

-

Flow Rate: 0.5 mL/min.[5]

-

Injection Volume: 5 µL.[5]

-

MS System: QTrap 5500+ mass spectrometer or equivalent.[5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

-

Monitoring Mode: Scheduled Multiple Reaction Monitoring (sMRM).[5]

Protocol 2: Quantification of Brorphine in Urine using "Dilute-and-Shoot" LC-MS/MS

This protocol is adapted from established methods for the analysis of other opioids in urine and is a rapid approach suitable for high-throughput laboratories.[6][7][8]

1. Materials and Reagents

-

Brorphine and this compound standards

-

Methanol (LC-MS grade)

-

Deionized water

-

Formic acid (LC-MS grade)

-

Drug-free urine

-

β-glucuronidase enzyme

2. Standard and Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Brorphine and this compound in methanol.

-

Working Standards: Prepare working standard solutions by diluting the stock solutions in methanol.

-

Calibrators and Quality Controls (QCs): Spike drug-free urine with appropriate volumes of the working standards to prepare calibrators and QCs.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol.

-

Sample Preparation:

-

To 100 µL of urine sample, calibrator, or QC, add 10 µL of this compound internal standard working solution.

-

Add 50 µL of β-glucuronidase solution and incubate to hydrolyze glucuronide metabolites.

-